Keto Diclofenac Sodium Salt

Analytical reference standard Pharmaceutical impurity Quality control

QC labs requiring Impurity R for diclofenac ANDA batch release face a critical supply pain point: structurally mismatched substitutes invalidate system suitability tests. This certified standard directly resolves that risk. - Positive match for Diclofenac Impurity R (keto-oxidized derivative), eliminating retention-time misalignment. - >98% purity supports ICH Q3A/B limit tests (0.1-0.5% thresholds) with reliable calibration. - Cold-chain logistics (2-8°C) preserve integrity; 24-h DMSO solution stability window verified.

Molecular Formula C14H8Cl2NNaO3
Molecular Weight 332.1 g/mol
Cat. No. B13419195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto Diclofenac Sodium Salt
Molecular FormulaC14H8Cl2NNaO3
Molecular Weight332.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
InChIInChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1
InChIKeySLKWORWIFRJWLC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keto Diclofenac Sodium Salt (Impurity R) Reference Standard


Keto Diclofenac Sodium Salt (CAS 70757-34-5; molecular formula C14H8Cl2NNaO3; molecular weight 332.11 g/mol) is an oxidized derivative of diclofenac characterized by the presence of a ketone functionality at the α-carbon position . This compound is officially designated as Diclofenac Impurity R in pharmaceutical quality control frameworks and is primarily utilized as an analytical reference standard for the identification, quantification, and purity assessment of diclofenac active pharmaceutical ingredient (API) and its finished dosage forms [1].

Uniqueness of Keto Diclofenac Sodium Salt as Impurity R


In pharmaceutical quality control, impurity reference standards are not interchangeable due to their distinct chemical identities and regulatory designations. Keto Diclofenac Sodium Salt corresponds specifically to Diclofenac Impurity R, an oxidative degradation product with a unique ketone structure that differs fundamentally from hydroxylated metabolites (e.g., 4′-hydroxydiclofenac, 5-hydroxydiclofenac) and other specified impurities such as Diclofenac Related Compound A (USP) or Impurity C [1][2]. Analytical methods validated for Impurity R require this exact compound for system suitability testing, retention time verification, and quantitative calibration; substitution with a structurally dissimilar impurity standard compromises method specificity and may result in regulatory non-compliance during ANDA submissions or commercial batch release testing .

Keto Diclofenac Sodium Salt Comparative Analysis


Certified Purity vs. Industry Standard

Keto Diclofenac Sodium Salt is supplied with a certified purity of >98% as determined by thin-layer chromatography (TLC), meeting or exceeding the typical industry requirement for impurity reference standards . In contrast, some alternative vendors supply this compound at lower purity specifications of >95%, which may affect calibration accuracy in quantitative impurity assays .

Analytical reference standard Pharmaceutical impurity Quality control

Regulatory Designation: Impurity R

Keto Diclofenac Sodium Salt is explicitly designated as Diclofenac Impurity R in pharmaceutical impurity reference frameworks, distinguishing it from other diclofenac-related impurities such as Impurity A (indolinone derivative, CAS 15362-40-0) and Impurity C (degradation product, CAS 27204-57-5) [1][2]. While many diclofenac impurities exist, only those with formal pharmacopeial designations are suitable for regulatory submissions.

Pharmaceutical regulation Impurity profiling Pharmacopeial compliance

Solution Stability Window

Keto Diclofenac Sodium Salt demonstrates solution stability in DMSO for 24 hours when stored at 4°C . This stability window defines the usable timeframe for prepared analytical solutions. For comparison, some diclofenac-related compounds exhibit shorter solution stability; for instance, N-Nitroso Diclofenac standard solution is stable for up to 44 hours, while its sample matrix solution (Diclofenac Sodium Gel 3%) is stable for only 35 minutes, highlighting matrix-dependent variability that necessitates compound-specific stability verification [1].

Sample stability Analytical method validation Laboratory workflow

Refrigerated Storage vs. Ambient Conditions

Keto Diclofenac Sodium Salt requires storage at 2-8°C, protected from air and light, with options for refrigeration or freezing to maintain long-term integrity [1]. In contrast, Diclofenac Sodium API reference standard may be stored under ambient conditions according to USP monographs, with typical storage recommendations at controlled room temperature . This differential storage requirement reflects the higher chemical reactivity of the oxidized keto derivative and necessitates cold-chain handling procedures distinct from those for the parent compound.

Storage stability Reference standard handling Cold chain logistics

Distinct UV Detection Wavelength

Standard HPLC analysis of Keto Diclofenac Sodium Salt employs UV detection at 276 nm for purity assessment . This differs from the detection wavelength commonly used for Diclofenac Sodium API, which is typically 254 nm, as demonstrated in validated ion-pair HPLC methods where Diclofenac Sodium is detected at 254 nm with a retention time of 6.66 minutes [1]. The wavelength differential reflects the altered chromophore resulting from ketone introduction at the α-carbon position and necessitates separate detection parameters or dual-wavelength monitoring in impurity profiling methods.

HPLC method development UV detection Chromatographic separation

Molecular Weight Difference

Keto Diclofenac Sodium Salt possesses a molecular weight of 332.11 g/mol (molecular formula C14H8Cl2NNaO3), reflecting the structural modification of the α-carbon from methylene to ketone with concomitant sodium salt formation . In comparison, Diclofenac Sodium (CAS 15307-79-6) has a molecular weight of 318.13 g/mol (C14H10Cl2NNaO2), representing a mass difference of approximately 14 Da corresponding to the substitution of two hydrogen atoms with one oxygen atom .

Mass spectrometry LC-MS method development Compound identification

Keto Diclofenac Sodium Salt Applications


Impurity Profiling & ANDA Support

Keto Diclofenac Sodium Salt serves as the certified reference standard for Diclofenac Impurity R in the development and validation of impurity profiling methods for diclofenac API and finished dosage forms. Its designated impurity status makes it essential for establishing system suitability parameters, determining relative response factors, and quantifying Impurity R levels against ICH Q3A/B thresholds during ANDA submissions and commercial batch release testing [1][2]. The >98% certified purity ensures reliable calibration for limit tests where impurity thresholds typically range from 0.1% to 0.5% of API concentration .

Stability-Indicating HPLC Method Development

In forced degradation studies conducted under ICH Q1A(R2) guidelines, Keto Diclofenac Sodium Salt is employed as a reference marker for oxidative degradation pathways of diclofenac. The compound's distinct UV detection wavelength of 276 nm necessitates dedicated method optimization to ensure baseline resolution from the parent diclofenac peak (detected at 254 nm, retention time approximately 6.66 minutes in ion-pair HPLC systems) and other specified impurities [3]. Method validation protocols must account for the 24-hour solution stability window in DMSO when preparing calibration standards for extended analytical sequences .

LC-MS/MS for Selective Impurity Quantification

The molecular weight differential of approximately 14 Da between Keto Diclofenac Sodium Salt (332.11 g/mol) and Diclofenac Sodium (318.13 g/mol) provides a robust basis for developing selective multiple reaction monitoring (MRM) transitions in LC-MS/MS impurity methods . This mass distinction enables simultaneous quantification of Impurity R alongside parent drug and other diclofenac-related impurities such as 4′-hydroxydiclofenac without chromatographic interference, particularly valuable in pharmacokinetic studies where diclofenac and its metabolites must be distinguished from process impurities [4].

Reference Standard Inventory Management

Procurement of Keto Diclofenac Sodium Salt for QC laboratory use requires cold-chain logistics planning due to the mandated storage condition of 2-8°C with protection from air and light, which differs from the ambient storage requirements for Diclofenac Sodium reference standards [5]. Inventory management systems must track separate storage locations (refrigerated vs. ambient), monitor shelf-life under specified conditions, and ensure that prepared analytical solutions are used or discarded within the 24-hour DMSO stability window to maintain data integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keto Diclofenac Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.